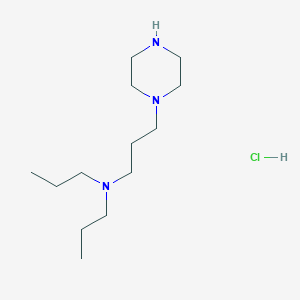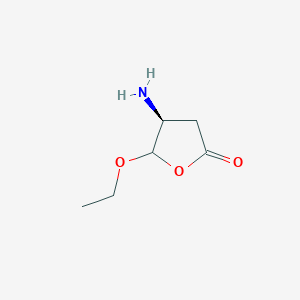
2-(6-Decylsulfanylpurin-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Decylsulfanylpurin-9-yl)acetamide is a chemical compound with a unique structure that combines a purine base with a decylsulfanyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Decylsulfanylpurin-9-yl)acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group is introduced via a nucleophilic substitution reaction, where a decylthiol reacts with a halogenated purine derivative.
Acetamide Formation: The final step involves the acylation of the purine derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(6-Decylsulfanylpurin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetamide group or to modify the purine base.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deacetylated purine derivatives.
Substitution: Various substituted purine derivatives depending on the reagents used.
科学的研究の応用
2-(6-Decylsulfanylpurin-9-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for nucleic acid binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-(6-Decylsulfanylpurin-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or nucleic acids, inhibiting their function or altering their activity. The decylsulfanyl group and the purine base play crucial roles in these interactions, contributing to the compound’s specificity and potency.
類似化合物との比較
Similar Compounds
2-(6-Decylsulfanylpurin-9-yl)acetamide: Unique due to the presence of the decylsulfanyl group.
2-(6-Methylsulfanylpurin-9-yl)acetamide: Similar structure but with a methylsulfanyl group instead of a decylsulfanyl group.
2-(6-Decylsulfanylpurin-9-yl)ethanol: Similar structure but with an ethanol group instead of an acetamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The decylsulfanyl group enhances its lipophilicity, while the acetamide moiety contributes to its stability and reactivity.
特性
CAS番号 |
646509-92-4 |
|---|---|
分子式 |
C17H27N5OS |
分子量 |
349.5 g/mol |
IUPAC名 |
2-(6-decylsulfanylpurin-9-yl)acetamide |
InChI |
InChI=1S/C17H27N5OS/c1-2-3-4-5-6-7-8-9-10-24-17-15-16(19-12-20-17)22(13-21-15)11-14(18)23/h12-13H,2-11H2,1H3,(H2,18,23) |
InChIキー |
IEHMTODWSWMBJC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)


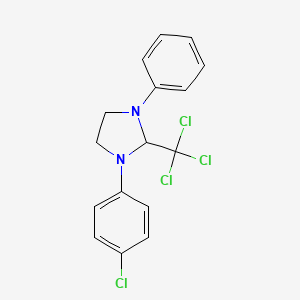
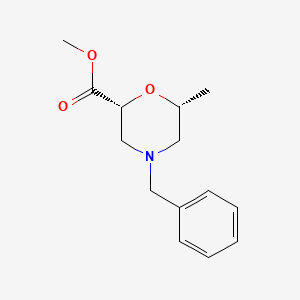


![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
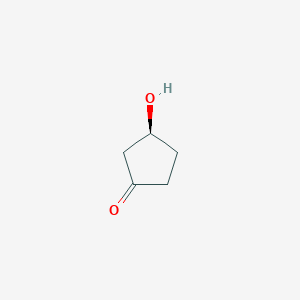
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)


